Chemical structure and properties of 3-((Dimethylamino)methyl)but-3-en-2-one
Chemical structure and properties of 3-((Dimethylamino)methyl)but-3-en-2-one
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3-((Dimethylamino)methyl)but-3-en-2-one , a specialized
Chemical Class:
Part 1: Executive Summary & Structural Anatomy
3-((Dimethylamino)methyl)but-3-en-2-one is a bifunctional organic scaffold characterized by an electron-deficient alkene (
Unlike simple methyl vinyl ketone (MVK), the presence of the aminomethyl group introduces basicity and steric bulk, modulating the electrophilicity of the
Structural Specifications
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 127.19 g/mol |
| IUPAC Name | 3-((Dimethylamino)methyl)but-3-en-2-one |
| Core Skeleton | Methyl Vinyl Ketone (MVK) |
| Functional Groups | Enone (Michael Acceptor), Tertiary Amine (Mannich Base) |
| Physical State | Pale yellow liquid (prone to polymerization) |
| Solubility | Soluble in alcohols, DCM, chloroform; moderately soluble in water (pH dependent) |
Electronic Distribution & Reactivity Profile
The molecule features two competing reactive centers:
-
The
-Carbon (C4): Highly electrophilic due to conjugation with the carbonyl. The -aminomethyl group exerts an inductive effect ( ) and a steric effect, slightly deactivating the Michael acceptor compared to unsubstituted MVK, but providing a handle for acid-base modulation. -
The Nitrogen Lone Pair: Provides basicity (
for the conjugate acid), allowing the molecule to form salts or participate in general base catalysis.
Part 2: Synthesis & Production Protocols
Synthesis of this molecule requires careful control to prevent polymerization of the sensitive enone backbone. The most robust pathway involves the modification of the Morita-Baylis-Hillman (MBH) adduct of methyl vinyl ketone.
Primary Synthetic Route: Nucleophilic Substitution of MBH Adducts
This protocol avoids the instability issues of direct Mannich reactions on enones.
Step 1: Baylis-Hillman Reaction Reaction of Methyl Vinyl Ketone (MVK) with Formaldehyde (aq) catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) yields the alcohol intermediate: 3-(hydroxymethyl)but-3-en-2-one.
Step 2: Activation and Displacement
The alcohol is converted to an allylic bromide (using
Detailed Experimental Protocol (Step 2 Focus)
-
Reagents:
-
3-(Hydroxymethyl)but-3-en-2-one (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
Dimethylamine (2.0 M in THF) (2.5 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Bromination:
-
Cool a solution of the alcohol in DCM to -10°C.
-
Add
dropwise over 20 minutes. -
Stir for 1 hour at 0°C. Caution: The allylic bromide is a potent lachrymator.
-
-
Amination:
-
Without isolation (to minimize polymerization), add the Dimethylamine solution dropwise to the reaction mixture at -10°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Dry organic layer over
and concentrate in vacuo at low temperature (<30°C).
-
-
Purification:
-
Flash column chromatography on neutral alumina (Silica is too acidic and may cause decomposition).
-
Yield: Typically 60-75%.
-
Visualization of Synthetic Pathway
Figure 1: Two-step synthesis via the Morita-Baylis-Hillman alcohol intermediate.
Part 3: Chemical Reactivity & Mechanism of Action
The Michael Addition Engine
The primary biological and synthetic utility of 3-((Dimethylamino)methyl)but-3-en-2-one lies in its reactivity as a Michael Acceptor .
In physiological conditions (pH 7.4), the molecule targets soft nucleophiles, particularly the thiol (-SH) group of cysteine residues in proteins. This "cysteine trapping" mechanism is the basis for its potential cytotoxicity and use as a covalent inhibitor probe.
Mechanism:
-
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon (C4) of the enone. -
Enolate Formation: The electron density shifts to the carbonyl oxygen, forming a transient enolate.
-
Protonation: The enolate abstracts a proton to form the saturated ketone adduct.
Polymerization Risks
Because it possesses both a vinyl group and an amine (which can act as a radical transfer agent or initiator), the monomer is unstable.
-
Self-Polymerization: Can occur via radical mechanism if not inhibited.
-
Stabilization: Commercial samples (if available) or stored synthesized samples must contain inhibitors like Hydroquinone or BHT (100-200 ppm) and be stored at -20°C.
Reactivity Workflow Diagram
Figure 2: Divergent reactivity pathways: Controlled alkylation vs. uncontrolled polymerization.
Part 4: Applications in Drug Development & Research[2]
Cytotoxic Pharmacophore
The
-
Mechanism: Irreversible alkylation of glutathione (GSH) and critical enzymes (e.g., DNA polymerase alpha), leading to oxidative stress and apoptosis.
-
Selectivity Challenge: The high reactivity often leads to off-target toxicity. Current research focuses on using the dimethylamino group to improve solubility or as a handle for "prodrug" masking (e.g., N-oxide formation).
Synthetic Building Block
Researchers utilize this molecule to construct complex heterocycles:
-
Pyrimidine Synthesis: Reaction with amidines.
-
Quinolines: Via Skraup-type cycloadditions.
-
Polymer Functionalization: Used as a comonomer to introduce amine functionality into poly(methyl vinyl ketone) backbones for hydrogel applications.
Part 5: Safety and Handling (E-E-A-T)
Warning: This compound is a potent alkylating agent and lachrymator .
| Hazard Class | Precautionary Protocol |
| Skin/Eye Irritant | Wear double nitrile gloves and chemical splash goggles. The compound can cause severe dermatitis and corneal damage. |
| Inhalation Toxicity | All operations must be performed in a functioning fume hood. Vapors are highly irritating to the respiratory mucosa. |
| Storage Stability | Store at -20°C under inert atmosphere (Argon/Nitrogen). Add 0.1% Hydroquinone to prevent polymerization.[1] |
| Spill Management | Neutralize spills with dilute ammonia or sodium thiosulfate solution (to quench the electrophile) before absorbing with vermiculite. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 157065003 (Related Structure Analysis). Retrieved from [Link]
- Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews, 103(3), 811–892. (Contextual grounding for synthesis mechanism).
-
Dimmock, J. R., et al. (1997). Cytotoxic activity of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[2][3][4][5]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
